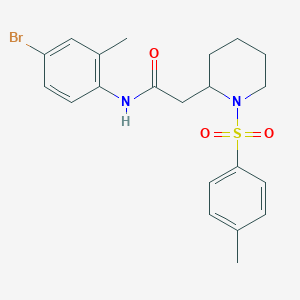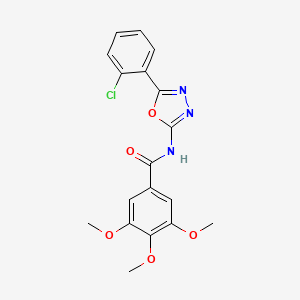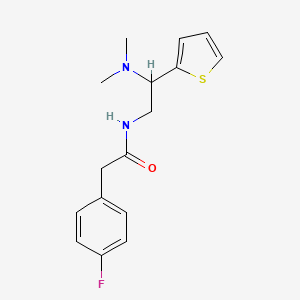![molecular formula C22H18N6O3S B3018913 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine CAS No. 1112437-21-4](/img/no-structure.png)
2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine is a useful research compound. Its molecular formula is C22H18N6O3S and its molecular weight is 446.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Potent Bacterial Biofilm Inhibitors
Research has demonstrated the synthesis of novel compounds featuring piperazine linkers that exhibit potent antibacterial efficacies. These compounds, through innovative synthesis processes, have shown significant inhibitory activities against various bacterial strains, including E. coli and S. aureus, highlighting their potential in addressing bacterial biofilm-related challenges and MurB enzyme inhibition, which is crucial for bacterial cell wall synthesis (Ahmed E. M. Mekky, S. Sanad, 2020).
Development of Serotonin Receptor Agonists
Compounds containing piperazine structures have been explored for their affinity towards 5-HT3 receptors, indicating their role in the development of treatments for conditions influenced by these receptors. This research underlines the therapeutic potential of such compounds in neurology and psychiatry, offering insights into the design of selective and partial agonists for serotonin receptors, potentially contributing to new anxiolytic therapies (S. Rault et al., 1996).
Anticancer Activity
The structural framework of piperazine-incorporated molecules has been utilized in the synthesis of compounds with anticipated anticancer activities. These efforts aim to identify new therapeutic agents that can inhibit the growth of cancer cells, with some synthesized derivatives showing promising results against specific cancer cell lines, thus opening new avenues for cancer treatment research (Khaled R. A. Abdellatif et al., 2014).
Herbicidal Activity
The synthesis of novel herbicidal compounds featuring piperazine derivatives highlights the potential agricultural applications of such chemicals. By exploring new synthetic routes and evaluating the herbicidal activity of these compounds, researchers aim to develop more effective and environmentally friendly herbicides (Bin Li et al., 2005).
Photocatalytic Applications
In the field of materials science, the incorporation of pyrazine and piperazine-based guest molecules into coordination polymers, particularly those involving uranyl thiophene dicarboxylate, has shown structural diversities and photocatalytic activities. This research contributes to the development of novel materials capable of degrading organic dyes, underscoring the environmental applications of such compounds (Samson Jegan Jennifer, A. Jana, 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine' involves the reaction of 4-methylphenylpiperazine with 2-bromoacetylthiophene, followed by the reaction of the resulting product with 4-methylphenylthioacetic acid and 2-chloropyrazine. The final product is obtained through a series of purification steps.", "Starting Materials": [ "4-methylphenylpiperazine", "2-bromoacetylthiophene", "4-methylphenylthioacetic acid", "2-chloropyrazine" ], "Reaction": [ "Step 1: 4-methylphenylpiperazine is reacted with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate to yield the intermediate product 2-(4-methylphenyl)piperazin-1-yl)-2-bromoethylthiophene.", "Step 2: The intermediate product is then reacted with 4-methylphenylthioacetic acid in the presence of a base such as sodium hydride to yield the intermediate product 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)thiophene.", "Step 3: The intermediate product is then reacted with 2-chloropyrazine in the presence of a base such as potassium carbonate to yield the final product 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine.", "Step 4: The final product is purified through a series of steps such as recrystallization and column chromatography." ] } | |
Numéro CAS |
1112437-21-4 |
Formule moléculaire |
C22H18N6O3S |
Poids moléculaire |
446.49 |
Nom IUPAC |
6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18N6O3S/c1-2-30-16-10-6-7-14(11-16)19-24-18(31-27-19)13-32-22-25-20-17(12-23-26-20)21(29)28(22)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,23,26) |
Clé InChI |
XLKFDWLNVHKOCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)
![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)
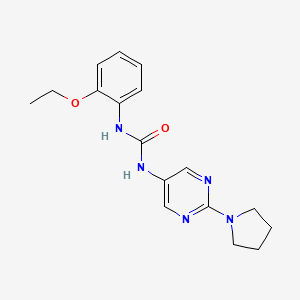
![2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B3018835.png)
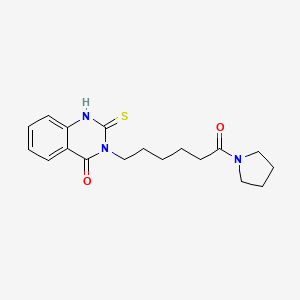
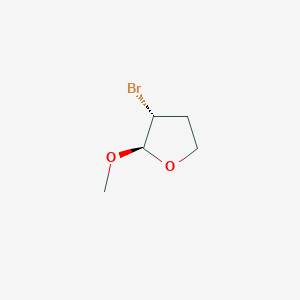
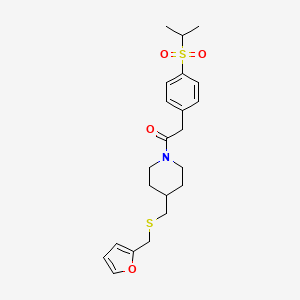
![1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3018841.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)
![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)
